molecular formula C14H12O6 B8750882 5-(4-methoxybenzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

5-(4-methoxybenzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B8750882
M. Wt: 276.24 g/mol
InChI Key: PBNTUWWHUFMAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C14H12O6 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-18-10-4-2-9(3-5-10)7-19-13-8-20-12(14(16)17)6-11(13)15/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

PBNTUWWHUFMAHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one (2.57 g, 9.80 mmol) in chloroform (45 ml) was added dimethyl sulfoxide (12 ml) and triethylamine (8.20 ml, 58.8 mmol). The mixture was cooled to 0° C., and sulfur trioxide, pyridine salt (3.96 ml, 49.0 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 20 h. The resulting precipitate was filtered and washed with water. The filtrate was washed with water and the phases were separated. The organic layer was concentrated and combined with the precipitate. Water (20.0 ml), acetone (20.0 ml) and sulfamic acid (1.431 g, 14.74 mmol) were added, followed by sodium chlorite (1.332 g, 14.73 mmol) and the mixture was allowed to stir at room temperature for 70 h. The resulting precipitate was filtered, washed with water and acetone, and dried to give, 5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid (1.466 g, 5.31 mmol, 54.2% yield) as white solid. LCMS: (M+Na)+: 299.0.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfur trioxide, pyridine salt
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
1.332 g
Type
reactant
Reaction Step Three
Quantity
1.431 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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